N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide
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Overview
Description
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide is a chemical compound with the molecular formula C22H24N2O3 It is known for its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Prop-2-en-1-yl Intermediate: This step involves the reaction of cyclohexylamine with 3-nitrobenzaldehyde under basic conditions to form the intermediate.
Coupling with Benzoyl Chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzamide moiety can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-(4-nitrophenyl)-N-(2-pyridinyl)-2-propenamide
- N-(3-Cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine
Uniqueness
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
919349-83-0 |
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Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-cyclohexyl-2-(3-nitrophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C22H24N2O3/c25-22(18-10-5-2-6-11-18)23-16-20(14-17-8-3-1-4-9-17)19-12-7-13-21(15-19)24(26)27/h2,5-7,10-15,17H,1,3-4,8-9,16H2,(H,23,25) |
InChI Key |
DQCHPOPPNKWPML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=C(CNC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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